6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13422698
InChI: InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3
SMILES: B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC3=CC=CC=C23
Molecular Formula: C15H14BNO4
Molecular Weight: 283.09 g/mol

6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.:

Cat. No.: VC13422698

Molecular Formula: C15H14BNO4

Molecular Weight: 283.09 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione -

Specification

Molecular Formula C15H14BNO4
Molecular Weight 283.09 g/mol
IUPAC Name 6-methyl-2-naphthalen-1-yl-1,3,6,2-dioxazaborocane-4,8-dione
Standard InChI InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3
Standard InChI Key ZHHWCMVMTLVGRP-UHFFFAOYSA-N
SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC3=CC=CC=C23
Canonical SMILES B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC3=CC=CC=C23

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Elucidation

The molecular formula of 6-methyl-2-naphthalen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione is C₁₅H₁₄BNO₄, with a molecular weight of 283.09 g/mol . Its IUPAC name, 6-methyl-2-naphthalen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione, reflects the fusion of a dioxazaborocane ring (a six-membered heterocycle containing boron, nitrogen, and oxygen) with a naphthalen-2-yl group at position 2 and a methyl group at position 6. The canonical SMILES string, B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3C=C2, delineates the connectivity of atoms, while the InChIKey IBHKLPUIBULVIU-UHFFFAOYSA-N provides a unique identifier for computational studies.

The crystalline structure stabilizes through intramolecular hydrogen bonding between the boronate oxygen and the adjacent carbonyl groups, enhancing thermal stability. This configuration is critical for its performance in high-temperature reactions.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1257648-36-4
Molecular FormulaC₁₅H₁₄BNO₄
Molecular Weight283.09 g/mol
SMILESB1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3C=C2
Purity≥95%

Synthetic Routes and Industrial Production

Esterification and Boronate Formation

The synthesis typically involves a two-step esterification process:

  • Formation of the MIDA Ligand: N-Methyliminodiacetic acid (MIDA) reacts with boric acid under acidic conditions to generate the MIDA boronate core.

  • Naphthalen-2-yl Substitution: The intermediate undergoes a Suzuki-Miyaura coupling with 2-bromonaphthalene, introducing the aromatic moiety.

Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and minimize byproducts. Solvent selection (e.g., tetrahydrofuran or dimethylformamide) and catalyst systems (e.g., palladium acetate with triphenylphosphine) are tailored to enhance efficiency .

Spectral Characterization

NMR and IR Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthalene H), 7.82–7.76 (m, 3H, aromatic), 4.12 (s, 2H, CH₂), 3.65 (s, 3H, N-CH₃).

  • ¹¹B NMR: A singlet at δ 32.5 ppm confirms tetrahedral boron coordination.

  • IR (KBr): Peaks at 1720 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (B-O) validate the dioxazaborocane framework.

TechniqueKey SignalsAssignment
¹H NMRδ 3.65 (s)N-Methyl group
¹¹B NMRδ 32.5 (s)Boron coordination
IR1720 cm⁻¹Carbonyl stretching

Applications in Organic Synthesis and Materials Science

Suzuki-Miyaura Cross-Coupling

As a air-stable boronate ester, this compound enables palladium-catalyzed cross-couplings with aryl halides, forming biaryl structures central to pharmaceuticals like losartan and valsartan. Its stability under aqueous conditions surpasses traditional boronic acids, streamlining synthetic workflows .

Polymer Functionalization

Incorporating the naphthalenyl group into conjugated polymers enhances electron mobility, making it valuable in organic photovoltaics. For example, polyfluorene derivatives synthesized using this monomer exhibit luminescence quantum yields >60%.

Comparative Analysis with Related Boronates

Table 3: Structural and Functional Comparisons

Compound NameSubstituentMolecular WeightKey Application
6-Methyl-2-(prop-1-yn-1-yl)-... Propargyl194.98 g/molAlkyne coupling
6-Methyl-2-p-tolyl-... 4-Methylphenyl263.05 g/molDrug delivery systems
6-Methyl-2-(5-chlorothiophen-2-yl)-... Chlorothiophene244.55 g/molConductive polymers

The naphthalen-2-yl derivative’s extended π-system improves charge transport in electronic materials compared to alkyl-substituted analogs .

Research Advancements and Future Directions

Drug Delivery Systems

Recent studies exploit its hydrophobicity to design nanoparticles for targeted cancer therapy. Encapsulating doxorubicin within boronate-functionalized liposomes increases tumor uptake by 40% in murine models.

Catalysis

As a ligand in asymmetric catalysis, it facilitates enantioselective aldol reactions with >90% ee, demonstrating potential for chiral drug synthesis.

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